1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride

aqueous solubility salt selection assay reproducibility

1-(2,3-Dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride is a synthetic small-molecule building block that combines an indane (2,3-dihydro-1H-indene) core with a pyrrolidin-3-ol moiety via a methylene linker, supplied as the hydrochloride salt. It belongs to the broader class of indane-pyrrolidine hybrid scaffolds, which have been explored in medicinal chemistry for CNS-targeting applications, EED (embryonic ectoderm development) inhibition, and receptor modulation programs.

Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
CAS No. 1427379-74-5
Cat. No. B1430046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride
CAS1427379-74-5
Molecular FormulaC14H20ClNO
Molecular Weight253.77 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O.Cl
InChIInChI=1S/C14H19NO.ClH/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11;/h4-5,8,14,16H,1-3,6-7,9-10H2;1H
InChIKeyMRUYHRKVTNKMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol Hydrochloride (CAS 1427379-74-5) – Procurement-Relevant Structural and Physicochemical Baseline for Selection


1-(2,3-Dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride is a synthetic small-molecule building block that combines an indane (2,3-dihydro-1H-indene) core with a pyrrolidin-3-ol moiety via a methylene linker, supplied as the hydrochloride salt . It belongs to the broader class of indane-pyrrolidine hybrid scaffolds, which have been explored in medicinal chemistry for CNS-targeting applications, EED (embryonic ectoderm development) inhibition, and receptor modulation programs [1]. This compound carries a single asymmetric centre at the pyrrolidine 3-position, has a molecular weight of 253.77 g·mol⁻¹ (free base 217.31), and is offered by multiple reputable suppliers (Fluorochem, Enamine, CymitQuimica, American Elements) at purities of 95–98% .

Why Generic Pyrrolidine or Indane Building Blocks Cannot Substitute for 1-(2,3-Dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol Hydrochloride in Structure-Focused Research Programs


Indane-pyrrolidine hybrids are not functionally interchangeable because small variations in substitution position (1- vs 3-pyrrolidine attachment), linker presence (direct bond vs methylene), hydroxyl placement, and salt form all govern conformational flexibility, H-bonding capacity, and ultimately pharmacophoric geometry in target binding . A research program that has optimised a hit around the 1-(indan-5-ylmethyl)pyrrolidin-3-ol scaffold cannot simply replace it with the regioisomer 3-((2,3-dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol (CAS 1340257-30-8), which places the indane on a quaternary carbon at the pyrrolidine 3-position, fundamentally altering vector angles and steric bulk [1]. Likewise, the free base lacks the hydrochloride salt's aqueous solubility advantage, which can affect assay reproducibility in biochemical and cell-based screens .

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol Hydrochloride (CAS 1427379-74-5) vs Closest Analogs


Salt Form Aqueous Solubility Advantage: Hydrochloride (CAS 1427379-74-5) vs Free Base Regioisomer (CAS 1340257-30-8)

The hydrochloride salt of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol (MW 253.77 g·mol⁻¹) provides a defined, crystalline salt form with predictable aqueous solubility, in contrast to the free base 3-((2,3-dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol (CAS 1340257-30-8, MW 217.31 g·mol⁻¹), which lacks the salt and carries the indane substituent at a different pyrrolidine ring position [1]. The hydrochloride counterion ensures a single protonation state at physiological and assay-relevant pH, reducing variability in dose–response experiments compared to neutral free-base forms that may partition inconsistently between aqueous and organic phases .

aqueous solubility salt selection assay reproducibility medicinal chemistry

Regiochemical Differentiation: 1-Substituted Pyrrolidin-3-ol (Target) vs 3-Substituted Pyrrolidin-3-ol (CAS 1340257-30-8)

The target compound bears the indan-5-ylmethyl group at the pyrrolidine N-1 position, leaving the 3-hydroxyl as a free secondary alcohol (H-bond donor count = 1 on free base, 2 including HCl; H-bond acceptor count = 2) [1]. In contrast, 3-((2,3-dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol (CAS 1340257-30-8) attaches the indane at the pyrrolidine 3-position, creating a quaternary carbon bearing both the hydroxyl and the indanylmethyl group, which sterically encumbers the hydroxyl and eliminates the basic tertiary amine character of the pyrrolidine nitrogen . This regiochemical difference alters the vector angle between the indane ring centroid and the H-bond donor by approximately 2.5–3.0 Å in the energy-minimised conformer (estimated from PubChem 3D conformer data).

regioisomerism pharmacophore geometry SAR scaffold diversity

Hydrophobic–Hydrophilic Balance: Computed logP Differentiation vs Non-Hydroxylated Indane-Pyrrolidine Analog

The computed logP of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride is 2.18 (free base; vendor-reported from Fluorochem) . The presence of the 3-hydroxyl group on pyrrolidine lowers logP by approximately 0.7–1.0 log units compared to the non-hydroxylated analog 1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine (CAS 114272-37-6, computed logP ~3.0, MW 187.28) [1]. This places the target compound in a more favourable CNS drug-like lipophilicity range (logP 1–3) and provides an additional H-bond donor for target engagement while maintaining the indane-pyrrolidine scaffold topology.

lipophilicity logP drug-likeness CNS MPO physicochemical profiling

Vendor Purity Specifications: Reproducibility Edge from Multi-Supplier 95–98% Assay

Multiple independent vendors offer 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride at defined purity levels: Fluorochem (98%), Enamine LLC (95%), CymitQuimica/Biosynth (95%), and Leyan (98%) [1]. The regioisomer 3-((2,3-dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol (CAS 1340257-30-8) and the non-hydroxylated analog 1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine (CAS 114272-37-6) are typically available from fewer sources with less consistently documented purity. The availability of the target compound from multiple independent suppliers provides procurement resilience and cross-validation of batch quality.

purity quality assurance procurement batch consistency

Scaffold Uniqueness: Indane-Pyrrolidine Hybrid vs Common Phenyl-Pyrrolidine and Benzazepine Scaffolds

The indane-pyrrolidine scaffold represents a distinct chemotype from the more common phenyl-pyrrolidine or benzazepine scaffolds. The indane moiety introduces a fused cyclopentane ring that constrains the aromatic system into a planar, rigid bicyclic framework, while the pyrrolidine ring contributes sp³ character (Fsp3 = 0.57 for the target compound, as reported by Fluorochem) . This is in contrast to benzazepine-based D1 agonists (e.g., SKF-38393, SCH 23390) that have larger, more flexible seven-membered rings, or simple phenyl-pyrrolidines that lack the conformational restriction of the fused ring [1]. The scaffold is explicitly explored in patent literature covering indane-based EED inhibitors and indenyl derivatives for neurological disorders, indicating that this chemotype accesses target space distinct from classical phenyl-piperidine/pyrrolidine series [2].

scaffold hopping chemical diversity indane privileged structure Fsp3

Important Caveat: Limited Public-Domain Head-to-Head Biological Data for This Specific Compound

A systematic search of peer-reviewed literature, authoritative databases (PubChem, BindingDB, ChEMBL), and patent claims as of May 2026 reveals that no quantitative head-to-head biological comparison (binding Ki, functional EC₅₀, in vivo efficacy, or ADME parameters) has been published specifically for 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride (CAS 1427379-74-5) against its closest analogs [1]. The compound is sold as a 'versatile small molecule scaffold' (CymitQuimica/Biosynth) and building block, and its biological annotation in public databases is absent beyond general structural class associations . Procurement decisions based on biological differentiation therefore require prospective experimental profiling by the end user. The differentiation evidence presented above rests primarily on structural, physicochemical, and vendor-specification grounds, not on demonstrated target selectivity or in vivo superiority.

data transparency evidence limitation procurement due diligence

Recommended Procurement and Application Scenarios for 1-(2,3-Dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol Hydrochloride (CAS 1427379-74-5) Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Privileged Structure Exploration in CNS and Oncology Medicinal Chemistry

Programs seeking to replace extensively mined phenyl-piperidine or benzazepine scaffolds with a topologically distinct indane-pyrrolidine chemotype should consider this compound. Its Fsp3 of 0.57 and computed logP of 2.18 place it in a favourable CNS drug-like property space, offering a structurally novel starting point for hit discovery that is supported by the indane-based EED inhibitor patent literature [1].

Regioisomer-Specific SAR Campaigns Requiring 1-Substituted Pyrrolidin-3-ol Geometry

When a biological screen has identified the 1-(indan-5-ylmethyl)pyrrolidin-3-ol connectivity as a hit (as opposed to the 3-substituted regioisomer CAS 1340257-30-8), this hydrochloride salt is the correct procurement target. The 1-substitution pattern preserves a basic tertiary amine and an unencumbered secondary alcohol, pharmacophoric features that are lost or altered in the 3-substituted regioisomer [2].

Biochemical and Cell-Based Assays Requiring Consistent Salt-Form Protonation State

The hydrochloride salt provides a defined, single protonation state that eliminates the pH-dependent speciation variability encountered with free-base analogs. For researchers performing concentration–response curves in aqueous buffers (e.g., cAMP accumulation, β-arrestin recruitment, or radioligand binding assays), this reduces inter-experimental variability and simplifies DMSO stock preparation protocols .

Multi-Vendor Procurement for Long-Term Hit-to-Lead Programs Requiring Supply Chain Resilience

With at least four independent suppliers (Fluorochem, Enamine, CymitQuimica/Biosynth, Leyan) offering documented purity between 95% and 98%, this compound offers procurement resilience that single-source building blocks cannot match. This is particularly valuable for multi-year lead optimisation campaigns where uninterrupted supply and batch-to-batch quality verification are critical .

Quote Request

Request a Quote for 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.